molecular formula C12H17N3O2 B13906697 Tert-butyl 7,8-dihydro-5H-pyrido[3,4-B]pyrazine-6-carboxylate

Tert-butyl 7,8-dihydro-5H-pyrido[3,4-B]pyrazine-6-carboxylate

Cat. No.: B13906697
M. Wt: 235.28 g/mol
InChI Key: OAMWNOUTYOODBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 7,8-dihydro-5H-pyrido[3,4-B]pyrazine-6-carboxylate: is a heterocyclic compound that belongs to the class of pyridopyrazines This compound is characterized by its unique structure, which includes a pyrido[3,4-B]pyrazine core with a tert-butyl ester group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 7,8-dihydro-5H-pyrido[3,4-B]pyrazine-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridine derivative with a hydrazine derivative, followed by esterification with tert-butyl chloroformate. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography to ensure completion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize waste. Additionally, purification processes such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or hydrogen peroxide

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Oxidized derivatives with additional functional groups.

    Reduction: Reduced derivatives with altered oxidation states.

    Substitution: Substituted derivatives with new functional groups replacing the tert-butyl ester.

Scientific Research Applications

Chemistry: Tert-butyl 7,8-dihydro-5H-pyrido[3,4-B]pyrazine-6-carboxylate is used as a building block in organic synthesis

Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.

Medicine: The compound’s potential medicinal properties are explored in the development of drugs for various diseases. Its structure-activity relationship is investigated to optimize its efficacy and minimize side effects.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its applications include the production of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl 7,8-dihydro-5H-pyrido[3,4-B]pyrazine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes. Detailed studies on its binding affinity and specificity help elucidate its mechanism of action.

Comparison with Similar Compounds

  • Tert-butyl 2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-7-carboxylate
  • Tert-butyl 4-(6-((6-(1-butoxyvinyl)-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate

Comparison: Tert-butyl 7,8-dihydro-5H-pyrido[3,4-B]pyrazine-6-carboxylate is unique due to its specific pyrido[3,4-B]pyrazine core and tert-butyl ester group. Compared to similar compounds, it may exhibit different reactivity and biological activity due to variations in its molecular structure. The presence of different substituents and functional groups in similar compounds can lead to distinct chemical and biological properties, making each compound unique in its applications and effects.

Properties

Molecular Formula

C12H17N3O2

Molecular Weight

235.28 g/mol

IUPAC Name

tert-butyl 7,8-dihydro-5H-pyrido[3,4-b]pyrazine-6-carboxylate

InChI

InChI=1S/C12H17N3O2/c1-12(2,3)17-11(16)15-7-4-9-10(8-15)14-6-5-13-9/h5-6H,4,7-8H2,1-3H3

InChI Key

OAMWNOUTYOODBO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=NC=CN=C2C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.